molecular formula C24H18N4 B15012391 4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole

4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole

Cat. No.: B15012391
M. Wt: 362.4 g/mol
InChI Key: TVKZGJCNVBNYJZ-UHFFFAOYSA-N
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Description

4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole is a complex organic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the imidazole ring: This can be synthesized by the condensation of a 1,2-diamine with a dicarbonyl compound.

    Coupling of the two rings: The final step involves coupling the pyrazole and imidazole rings under specific conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions could target the nitrogen atoms in the imidazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

    Material Science: Use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole: can be compared to other imidazole and pyrazole derivatives.

    Unique Features: Its unique combination of imidazole and pyrazole rings may confer distinct biological activities or chemical properties.

List of Similar Compounds

  • 4,5-diphenyl-1H-imidazole
  • 3-phenyl-1H-pyrazole
  • 2-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole

Properties

Molecular Formula

C24H18N4

Molecular Weight

362.4 g/mol

IUPAC Name

4,5-diphenyl-2-(5-phenyl-1H-pyrazol-4-yl)-1H-imidazole

InChI

InChI=1S/C24H18N4/c1-4-10-17(11-5-1)21-20(16-25-28-21)24-26-22(18-12-6-2-7-13-18)23(27-24)19-14-8-3-9-15-19/h1-16H,(H,25,28)(H,26,27)

InChI Key

TVKZGJCNVBNYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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